molecular formula C19H32O8 B15126907 4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one

4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one

Cat. No.: B15126907
M. Wt: 388.5 g/mol
InChI Key: CZYPGTRKJFYXLT-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one is a complex organic compound with a molecular formula of C19H30O8 This compound is known for its unique structure, which includes multiple hydroxyl groups and a cyclohexenone ring

Preparation Methods

The synthesis of 4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclohexen-1-one with a suitable aldehyde in the presence of a base to form the desired product. The reaction conditions typically include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways within cells. The compound’s hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, potentially affecting their structure and function . Additionally, its cyclohexenone ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate cellular processes .

Comparison with Similar Compounds

Similar compounds to 4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one include other cyclohexenone derivatives and hydroxylated organic compounds. For example, 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)- and 6-Hydroxy-3-oxo-α-ionol (Vomifoliol) share similar structural features and chemical properties .

Properties

Molecular Formula

C19H32O8

Molecular Weight

388.5 g/mol

IUPAC Name

4-hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one

InChI

InChI=1S/C19H32O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h7,11,13-17,20,22-25H,5-6,8-9H2,1-4H3

InChI Key

CZYPGTRKJFYXLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC(C1(CCC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C

Origin of Product

United States

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